N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Catalog No.
S14673345
CAS No.
M.F
C14H18N2O2
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Product Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C14H18N2O2/c1-2-5-13(17)15-11-6-3-7-12(10-11)16-9-4-8-14(16)18/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,17)

InChI Key

WOGDETCBCILGFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)N2CCCC2=O

N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a chemical compound characterized by the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molecular weight of 246.31 g/mol. This compound features a butanamide moiety linked to a phenyl group substituted with a 2-oxopyrrolidine ring, which contributes to its unique structural and functional properties. The presence of the pyrrolidine ring is significant as it is associated with various biological activities, making this compound of interest in medicinal chemistry and drug development .

  • Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its pharmacological properties.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, allowing for the synthesis of derivatives with varied functionalities .

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcomes .

Compounds similar to N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide have been shown to exhibit significant biological activities. These include:

  • Antimicrobial Activity: Related compounds have demonstrated antimicrobial properties, which are crucial for developing new antibiotics.
  • Anticancer Properties: Many derivatives have shown antiproliferative activity against various human cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Modulation: Interaction studies suggest that this compound may modulate enzyme activities, impacting various physiological processes .

The specific mechanisms of action often involve targeting cellular pathways critical for disease progression, such as those involved in cancer cell proliferation and survival.

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Phenyl Group: This is often done via electrophilic aromatic substitution methods.
  • Amide Bond Formation: The final step involves coupling the resulting amine with butanoic acid or its derivatives, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) .

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance yield and purity.

N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block in drug discovery and development due to its potential therapeutic effects.
  • Biological Research: The compound is studied for its interactions with biological systems, contributing to understanding disease mechanisms.
  • Organic Synthesis: It is used in synthesizing more complex molecules relevant in pharmaceuticals and agrochemicals .

Research into interaction studies has highlighted N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide's binding affinity to various biological targets. Preliminary findings indicate that it may interact with enzymes involved in critical metabolic pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamideC14H18N2O2C_{14}H_{18}N_{2}O_{2}Similar structure but different substitution pattern on the phenyl ring .
2-Fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamideC15H18FN3O2SC_{15H_{18F}N_{3}O_{2}S}Contains a fluorine atom which may enhance binding affinity .
Butanamide, 3-oxo-N-phenylC10H11NO2C_{10H_{11}NO_{2}}Lacks the pyrrolidine structure but shares an amide functionality .

These compounds illustrate the diversity within this chemical class while highlighting how modifications can lead to unique properties and potential applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.136827821 g/mol

Monoisotopic Mass

246.136827821 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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